molecular formula C12H18O2S B14405722 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 84137-75-7

1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol

Cat. No.: B14405722
CAS No.: 84137-75-7
M. Wt: 226.34 g/mol
InChI Key: ACMGDXBHUYIAKY-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C11H16OS This compound features a phenylsulfanyl group attached to a propanol backbone, with an isopropyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-[(propan-2-yl)oxy]propan-2-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted propanol derivatives.

Scientific Research Applications

1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through pathways involving oxidative stress, redox reactions, and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-(phenylsulfanyl)-4-penten-2-ol
  • 3-(Phenylsulfanyl)-4-penten-1-ol
  • 2-Methyl-3-(phenylsulfanyl)-4-penten-2-ol
  • 2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol

Uniqueness

1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is unique due to its specific structural features, such as the combination of a phenylsulfanyl group and an isopropyl ether group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

84137-75-7

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

1-phenylsulfanyl-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C12H18O2S/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

ACMGDXBHUYIAKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CSC1=CC=CC=C1)O

Origin of Product

United States

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